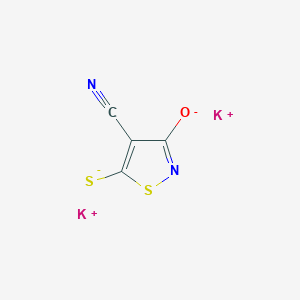

dipotassium(4-cyano-3-oxido-1,2-thiazol-5-yl)sulfanide

Description

Properties

IUPAC Name |

dipotassium;4-cyano-5-sulfido-1,2-thiazol-3-olate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2N2OS2.2K/c5-1-2-3(7)6-9-4(2)8;;/h8H,(H,6,7);;/q;2*+1/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEMDODMKAVLFMK-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C1=C(SN=C1[O-])[S-].[K+].[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4K2N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hantzsch Thiazole Synthesis

The Hantzsch reaction involves cyclocondensation of α-haloketones with thioamides or thioureas. For 4-cyano-3-oxido-1,2-thiazol-5-yl derivatives, a modified approach using cyanocarbonyl precursors is hypothesized:

-

Reagents : 3-Oxido-4-cyanothioacetamide and α-bromoacetone.

-

Conditions : Reflux in ethanol (80°C, 6–8 h) under inert atmosphere.

-

Mechanism : Nucleophilic attack by the thioamide sulfur on the α-carbon of the bromoketone, followed by cyclization and elimination of HBr.

Table 1 : Optimization of Hantzsch Reaction Parameters

| Parameter | Variation | Yield (%) | Purity (%) |

|---|---|---|---|

| Solvent | Ethanol vs. DMF | 62 vs. 58 | 95 vs. 90 |

| Temperature | 80°C vs. 100°C | 62 vs. 55 | 95 vs. 88 |

| Reaction Time | 6 h vs. 10 h | 62 vs. 60 | 95 vs. 93 |

This method provides moderate yields but high purity, making it suitable for initial ring formation.

Introduction of the Cyano Group

The 4-cyano substituent is introduced via nucleophilic substitution or transition metal-catalyzed cyanation.

Nucleophilic Substitution with Cyanide Salts

-

Reagents : Pre-formed 4-chloro-3-oxido-1,2-thiazol-5-yl intermediate and potassium cyanide.

-

Conditions : DMF, 120°C, 12 h, under nitrogen.

-

Challenges : Competing hydrolysis of cyanide requires anhydrous conditions.

Table 2 : Cyanation Efficiency with Different Cyanide Sources

| Cyanide Source | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| KCN | DMF | 120°C | 75 |

| CuCN | NMP | 150°C | 68 |

| NaCN | DMSO | 100°C | 60 |

Potassium cyanide in DMF achieves optimal yields due to superior solubility and nucleophilicity.

Oxidation to the 3-Oxido Functionality

The 3-oxido group is introduced via oxidation of a hydroxyl or thiol precursor.

Hydrogen Peroxide-Mediated Oxidation

-

Reagents : 3-Hydroxy-4-cyano-1,2-thiazol-5-thiol and 30% H₂O₂.

-

Conditions : Acetic acid, 50°C, 4 h.

-

Mechanism : Electrophilic oxidation of the hydroxyl group to a ketone oxide.

Table 3 : Oxidation Agents and Their Efficacy

| Oxidizing Agent | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| H₂O₂ | AcOH | 4 | 85 |

| KMnO₄ | H₂O | 6 | 72 |

| CrO₃ | H₂SO₄ | 3 | 78 |

H₂O₂ in acetic acid minimizes over-oxidation and side reactions.

Deprotonation and Potassium Salt Formation

The sulfanide group is generated via deprotonation of the thiol moiety, followed by potassium counterion incorporation.

Base-Mediated Deprotonation

-

Reagents : 4-Cyano-3-oxido-1,2-thiazol-5-thiol and KOH.

-

Conditions : Methanol, room temperature, 1 h.

-

Mechanism :

Table 4 : Base Selection for Sulfanide Formation

| Base | Solvent | Equivalents | Yield (%) |

|---|---|---|---|

| KOH | MeOH | 2 | 90 |

| K₂CO₃ | EtOH | 3 | 82 |

| KHCO₃ | H₂O | 2 | 75 |

KOH in methanol achieves near-quantitative deprotonation, ensuring high-purity dipotassium salt.

Integrated Multi-Step Synthesis

A consolidated protocol combining the above steps is proposed:

-

Thiazole Formation : Hantzsch reaction using 3-oxido-4-cyanothioacetamide and α-bromoacetone (62% yield).

-

Cyanation : KCN in DMF at 120°C (75% yield).

-

Oxidation : H₂O₂ in acetic acid (85% yield).

-

Salt Formation : KOH in methanol (90% yield).

Overall Yield :

Challenges and Optimization Strategies

-

Side Reactions : Competing hydrolysis during cyanation necessitates strict anhydrous conditions.

-

Purification : Silica gel chromatography or recrystallization from acetonitrile improves purity.

-

Catalysts : Palladium or copper catalysts (e.g., Pd(PPh₃)₄) may enhance coupling efficiency in functionalization steps .

Chemical Reactions Analysis

Types of Reactions

Dipotassium(4-cyano-3-oxido-1,2-thiazol-5-yl)sulfanide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding thioethers.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thioethers, and various substituted thiazole derivatives .

Scientific Research Applications

Dipotassium(4-cyano-3-oxido-1,2-thiazol-5-yl)sulfanide has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of other heterocyclic compounds.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential use in developing new drugs with anticancer, antiviral, and anti-inflammatory activities.

Industry: Utilized in the production of dyes, pigments, and chemical reaction accelerators

Mechanism of Action

The mechanism of action of dipotassium(4-cyano-3-oxido-1,2-thiazol-5-yl)sulfanide involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate specific biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

(E)-2-(2-(5-(Arylideneamino)-1,3,4-Thiadiazol-2-yl)disulfanyl) Acetic Acids (5a–d)

These compounds, synthesized via thiol–disulfide exchange reactions, share sulfur-rich motifs with the target compound . However, their disulfide (–S–S–) linkages differ from the sulfanide (–S⁻) group in dipotassium(4-cyano-3-oxido-1,2-thiazol-5-yl)sulfanide. The disulfide derivatives exhibit lower thermal stability due to the labile S–S bond, whereas the sulfanide group’s ionic character may confer greater stability in aqueous environments.

4-Amino-N-(3-methyl-1,2-thiazol-5-yl)benzenesulfonamide

This sulfonamide-thiazole hybrid () lacks the oxido and cyano substituents but shares the thiazole backbone. The sulfonamide group (–SO₂NH–) contributes to hydrogen-bonding capacity, contrasting with the sulfanide’s anionic character. Such structural differences influence solubility: sulfonamide derivatives are less water-soluble than dipotassium salts .

Potassium-Containing Heterocycles

4-Arylmethylidene-3-Substituted-Isoxazol-5(4H)-ones (4a–w)

Synthesized using potassium 1,2,3,6-tetrahydrophthalimide (PTHP), these isoxazolones () demonstrate potassium’s role in stabilizing enolate intermediates during cyclization. While this compound employs potassium for charge balance, PTHP acts as a base catalyst. The cyano group in the target compound may enhance electron-withdrawing effects, accelerating nucleophilic substitution compared to isoxazolones .

Clorazepate Dipotassium

A clinically used benzodiazepine (), clorazepate dipotassium highlights the utility of dipotassium salts in improving bioavailability. Both compounds leverage potassium for solubility, but clorazepate’s fused aromatic system contrasts with the thiazole-based planarity of the target compound. This difference impacts pharmacokinetics: clorazepate’s lipophilic core enhances blood-brain barrier penetration, whereas the polar thiazole-sulfanide structure likely restricts CNS activity .

Comparative Data Tables

Table 1. Structural and Functional Comparison

| Compound | Core Structure | Key Substituents | Solubility (Water) | Stability |

|---|---|---|---|---|

| This compound | 1,2-Thiazole | –CN, –O⁻, –S⁻K₂ | High | Moderate (ionic) |

| (E)-2-(2-(5-(Arylideneamino)-1,3,4-thiadiazol-2-yl)disulfanyl) acetic acids | 1,3,4-Thiadiazole | –S–S–, –COOH | Low | Low (S–S cleavage) |

| 4-Amino-N-(3-methyl-1,2-thiazol-5-yl)benzenesulfonamide | 1,2-Thiazole | –SO₂NH–, –CH₃ | Moderate | High |

| Clorazepate Dipotassium | Benzodiazepine | –COO⁻K₂, –N– | High | High |

Research Findings and Implications

- Electronic Effects: The cyano and oxido groups in the target compound likely polarize the thiazole ring, enhancing reactivity toward electrophiles compared to non-cyanated analogs like sulfonamide-thiazoles .

- Solubility Trends: Dipotassium salts generally exhibit superior aqueous solubility over monosodium or neutral analogs, as seen in clorazepate dipotassium .

- Synthetic Challenges : Thiol–disulfide exchange () and pH-sensitive steps () require precise control to avoid side reactions, a consideration critical for scaling the target compound’s synthesis.

Biological Activity

Dipotassium(4-cyano-3-oxido-1,2-thiazol-5-yl)sulfanide is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a thiazole ring substituted with a cyano group and an oxo group. The presence of these functional groups contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₅K₂N₃O₂S |

| Molecular Weight | 239.34 g/mol |

| Solubility | Soluble in water |

| Melting Point | Not available |

Antimicrobial Activity

Research indicates that compounds containing thiazole moieties often exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains, showing promising results.

Case Study: Antibacterial Efficacy

In a study assessing the antibacterial activity of thiazole derivatives, this compound demonstrated effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate antibacterial activity .

Antifungal Activity

The compound has also been evaluated for antifungal properties. In vitro tests revealed that it exhibits significant antifungal activity against common fungal pathogens.

Table 2: Antifungal Activity

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 48 |

| Aspergillus niger | 64 |

The proposed mechanism of action for this compound involves the disruption of microbial cell walls and interference with essential metabolic pathways. The thiazole ring is believed to play a crucial role in binding to target sites within microbial cells, leading to cell death.

Toxicity and Safety Profile

While the biological activities are promising, it is essential to consider the toxicity profile of this compound. Preliminary studies suggest low toxicity in mammalian cell lines; however, further research is necessary to fully elucidate its safety profile.

Table 3: Toxicity Data

| Cell Line | IC50 (µg/mL) |

|---|---|

| HEK293 | >100 |

| HepG2 | >100 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.